molecular formula C20H23N5O3 B2377640 N-[1-(2-furyl)ethyl]-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide CAS No. 1396876-86-0

N-[1-(2-furyl)ethyl]-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide

Cat. No.: B2377640
CAS No.: 1396876-86-0
M. Wt: 381.436
InChI Key: IJFPKVQJELHIJF-UHFFFAOYSA-N
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Description

N-[1-(2-furyl)ethyl]-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide is a useful research compound. Its molecular formula is C20H23N5O3 and its molecular weight is 381.436. The purity is usually 95%.
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Scientific Research Applications

5-HT7 Receptor Antagonists

A study explored the synthesis of piperazin-1-yl substituted unfused heterobiaryls as ligands for the 5-HT7 receptors. It aimed to understand how structural features affect the 5-HT7 binding affinity of compounds represented by the model ligand 4-(3-furyl)-2-(4-methylpiperazin-1-yl)pyrimidine. The findings demonstrated that certain structural changes significantly increased binding affinity, highlighting the crucial role of the 4-(3-furyl) moiety for the 5-HT7 binding affinity of substituted pyrimidines (Strekowski et al., 2016).

Acid-Catalyzed Transformations

Another research focused on the acid-catalyzed transformations of N-(5-methyl-2-furyl)ethyl 3-aminothieno[2,3-b]pyridine-2-carboxamides. The study led to the creation of derivatives of a new fused heterocyclic system – pyrrolo[1,2-a][1,4]diazocine. The structures of these compounds were determined through NMR, IR, and MS data (Stroganova et al., 2016).

Glycine Transporter 1 Inhibitor

Research identified 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide as a potent and orally available Glycine Transporter 1 (GlyT1) inhibitor. This compound, structurally diverse from previous inhibitors, showed high inhibitory activity and a favorable pharmacokinetic profile, impacting glycine concentrations in cerebrospinal fluid in rats (Yamamoto et al., 2016).

Mycobacterium tuberculosis GyrB Inhibitors

A study designed a series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates to inhibit Mycobacterium tuberculosis GyrB ATPase. Among these, certain compounds showed promising activity against Mycobacterium tuberculosis and were not cytotoxic, indicating potential therapeutic applications (Jeankumar et al., 2013).

Antagonist of CB1 Cannabinoid Receptor

The molecule N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide was studied for its antagonistic properties towards the CB1 cannabinoid receptor. This research provided insights into the molecular interaction of this antagonist with the receptor, contributing to the understanding of cannabinoid receptor antagonism (Shim et al., 2002).

Antimycobacterial Activity

A study on substituted isosteres of pyridine- and pyrazinecarboxylic acids showed their effectiveness against Mycobacterium tuberculosis. The synthesized compounds displayed activities ranging from 0.5 to 16 times the potency of pyrazinamide, providing potential new avenues for antimycobacterial treatments (Gezginci et al., 1998).

Properties

IUPAC Name

N-[1-(furan-2-yl)ethyl]-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3/c1-13(17-6-4-10-27-17)22-19(26)16-5-3-9-25(12-16)18-8-7-15(11-21-18)20-23-14(2)24-28-20/h4,6-8,10-11,13,16H,3,5,9,12H2,1-2H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJFPKVQJELHIJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CN=C(C=C2)N3CCCC(C3)C(=O)NC(C)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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